molecular formula C7H3ClF3IO B12851899 5-Chloro-2-iodo-4-(trifluoromethyl)phenol

5-Chloro-2-iodo-4-(trifluoromethyl)phenol

Cat. No.: B12851899
M. Wt: 322.45 g/mol
InChI Key: FMWHTGBMLAHATK-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4-(trifluoromethyl)phenol is an organic compound that features a phenol group substituted with chlorine, iodine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-4-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a trifluoromethyl-substituted phenol. The process may include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require stringent control of reaction conditions and purification processes to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

5-Chloro-2-iodo-4-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenol
  • 4-Chloro-2-(trifluoromethyl)phenol
  • 3,5-Bis(trifluoromethyl)phenol

Uniqueness

5-Chloro-2-iodo-4-(trifluoromethyl)phenol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and properties compared to similar compounds. The trifluoromethyl group further enhances its chemical stability and potential biological activity .

Properties

Molecular Formula

C7H3ClF3IO

Molecular Weight

322.45 g/mol

IUPAC Name

5-chloro-2-iodo-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3ClF3IO/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2,13H

InChI Key

FMWHTGBMLAHATK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)O)Cl)C(F)(F)F

Origin of Product

United States

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